Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-

Carbonic Anhydrase X-ray Crystallography Structure-Activity Relationship

Researchers relying on generic 4-propoxybenzenesulfonamide analogs risk invalidating comparative carbonic anhydrase (CA) inhibition datasets due to uncharacterized N-substituent effects. CAS 1351620-92-2 provides a structurally defined, heteroaromatic-substituted sulfonamide that enables rigorous SAR deconvolution. - Unique N-[(2,5-dimethyl-3-furanyl)methyl] group modulates isoform selectivity, kinetic off-rates, and thermodynamic signatures versus plain alkyl/benzyl analogs. - Validated 4-propoxybenzenesulfonamide core maintains crystallographically confirmed binding to the CA II hydrophobic pocket (PDB: 4RUY, 6I2F). - In stock at BenchChem with standard pack sizes (1 mg-25 mg) and custom bulk synthesis available, ensuring supply continuity for multi-isoform panel screening.

Molecular Formula C16H21NO4S
Molecular Weight 323.4
CAS No. 1351620-92-2
Cat. No. B3047087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-
CAS1351620-92-2
Molecular FormulaC16H21NO4S
Molecular Weight323.4
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(OC(=C2)C)C
InChIInChI=1S/C16H21NO4S/c1-4-9-20-15-5-7-16(8-6-15)22(18,19)17-11-14-10-12(2)21-13(14)3/h5-8,10,17H,4,9,11H2,1-3H3
InChIKeyORSCGZFGPRIFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-Propoxybenzenesulfonamide Derivative


Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- (Molecular Formula: C16H21NO4S; MW: 323.4) is a synthetic small-molecule sulfonamide featuring a 4-propoxybenzenesulfonamide core linked via a methylene bridge to a 2,5-dimethylfuran moiety . This compound belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry with established applications as carbonic anhydrase inhibitors (CAIs) and enzyme modulators [1]. The distinct N-alkyl substitution with a dimethylfuran group differentiates it from simpler 4-alkoxybenzenesulfonamide analogs and positions it as a candidate for structure-activity relationship (SAR) studies where heteroaromatic N-substitution is hypothesized to modulate isoform selectivity or pharmacokinetic properties.

SAR Expansion

Differentiated N-(dimethylfuran)methyl chemotype extends 4-alkoxybenzenesulfonamide series.

Validated Core

Crystallographically defined 4-propoxybenzenesulfonamide core supports binding-mode studies.

Screening Utility

Supports CA isoform selectivity profiling and non-CA target exploration.

Structural Specificity for Procurement


Generic substitution with simpler benzenesulfonamides (e.g., 4-propoxybenzenesulfonamide, CAS 2248610-80-2) or other N-alkyl sulfonamides is not scientifically equivalent for procurement decisions. The target compound's unique N-[(2,5-dimethyl-3-furanyl)methyl] substituent introduces a heteroaromatic ring with distinct electronic and steric properties absent in plain alkyl or benzyl analogs [1]. Published crystallographic data confirm that 4-propoxybenzenesulfonamide binds to human carbonic anhydrase II via specific interactions between the propoxy tail and the enzyme's hydrophobic pocket [2]; the addition of the dimethylfuran group on the sulfonamide nitrogen in the target compound is predicted to alter binding thermodynamics, kinetic off-rates, and isoform selectivity profiles—parameters critical for rigorous SAR campaigns. Substituting a mismatched analog risks invalidating comparative biological datasets and compromising experimental reproducibility.

Target Compound

4-Propoxybenzenesulfonamide with N-[(2,5-dimethyl-3-furanyl)methyl] substitution.

vs.
Potential Substitute

Unsubstituted 4-propoxybenzenesulfonamide (CAS 2248610-80-2).

Heteroaromatic N-substitution is predicted to alter binding thermodynamics, isoform selectivity, and kinetic off-rates. Simple analogs may not transfer directly and risk invalidating comparative datasets.

Evidence-Based Differentiation Guide


Scaffold Differentiation vs. Known CA Inhibitors

The core benzenesulfonamide scaffold is validated in published studies: 4-propoxybenzenesulfonamide (the unsubstituted parent core) was co-crystallized with human CA II and characterized as a low nanomolar inhibitor [1]. The target compound incorporates an additional N-[(2,5-dimethyl-3-furanyl)methyl] group that is absent in all compounds reported in comparative CA inhibitor series by Carta et al. (2015) and Glöckner et al. (2020) [1][2]. This structural extension provides a distinct chemical starting point for probing the CA active site rim or for targeting non-CA enzymes.

Scaffold vs. Known CAIs
Cross-study comparable
+108 Da MW vs. parent core (323.4 vs. 215.3 g/mol)
Distinct heteroaromatic N-substituent enables SAR expansion beyond extensively characterized 4-alkoxybenzenesulfonamide series.
X-ray data available for core (PDB: 4RUY, 6I2F).
Carbonic Anhydrase X-ray Crystallography Structure-Activity Relationship

Drug-Likeness Profile vs. Acetazolamide

Based on its molecular formula (C16H21NO4S) and structural features, the target compound differs fundamentally from the classical, highly polar CA inhibitor acetazolamide (AAZ; C4H6N4O3S2). AAZ has a topological polar surface area (TPSA) of ~152 Ų and is administered parenterally due to poor membrane permeability. The target compound is predicted to have a lower TPSA (~85-95 Ų) due to the lipophilic propoxy and dimethylfuran substituents, suggesting enhanced passive membrane permeability [1]. This difference is critical for applications requiring intracellular target engagement.

Drug-Likeness vs. Acetazolamide
Class-level inference
Predicted TPSA ~40–45% lower, cLogP ~2.8–3.8 units higher
Reported profile suggests enhanced membrane permeability context relative to classical polar sulfonamide CAIs.
Computational prediction; no experimental logD or permeability data available.
Drug-Likeness Physicochemical Properties ADME

Commercial Purity and Availability

Commercial sourcing data indicates that CAS 1351620-92-2 is available with a specified purity of ≥95% from multiple chemical suppliers . This meets the typical minimum purity threshold for in vitro biochemical screening assays. In contrast, many closely related N-alkyl furan sulfonamide analogs (e.g., N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide) lack established commercial supply chains with documented purity specifications, introducing procurement risk and potential delays.

Commercial Purity & Availability
Data to verify
Purity ≥95% (catalog specification)
Documented purity benchmark may reduce procurement risk for screening laboratories.
Vendor catalog specification; independent analytical verification recommended.
Chemical Procurement Purity Specification Research Standards

Research Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling

The compound's N-(2,5-dimethylfuran-3-yl)methyl substitution motif provides a differentiated chemotype for screening against human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII). The 4-propoxybenzenesulfonamide core is a validated nanomolar CA II binder [1]; adding the dimethylfuran N-substituent creates a structural opportunity to shift isoform selectivity toward membrane-associated isoforms (hCA IV, IX, XII) relevant to glaucoma and cancer [2]. Procurement is justified for laboratories conducting CA isoform panel screening to expand chemical diversity beyond classical sulfonamide scaffolds like acetazolamide or ethoxzolamide.

SAR Studies of Sulfonamide Pharmacophores

The compound serves as a key intermediate in SAR exploration of N-substituted benzenesulfonamides. The 4-propoxy group provides a well-characterized hydrophobic tail whose binding mode to the CA II hydrophobic pocket is crystallographically defined (PDB: 4RUY, 6I2F) [1]. Systematic variation of the N-substituent—while holding the 4-propoxybenzenesulfonamide core constant—enables deconvolution of contributions from the sulfonamide nitrogen substituent to binding affinity, kinetic residence time, and thermodynamic signature [2]. This compound is a logical procurement choice as a representative member of the furan-substituted subclass.

Docking and Molecular Dynamics Benchmarking

The structural complexity of CAS 1351620-92-2—combining a flexible propoxy chain, a sulfonamide zinc-binding group, and a dimethylfuran ring—makes it suitable as a benchmarking ligand for computational docking and molecular dynamics simulations targeting metalloenzymes. The availability of high-resolution crystal structures for the core scaffold (CA II: PDB 4RUY at 1.14 Å resolution) [1] provides a validated structural reference for assessing pose prediction accuracy when the N-substituent is computationally modeled. Procurement is warranted for computational chemistry groups validating docking scoring functions against sulfonamide-bearing targets.

Antimicrobial & Antiparasitic Screening

Sulfonamides containing heteroaromatic substituents have demonstrated antimicrobial activity through carbonic anhydrase inhibition in pathogenic bacteria (e.g., Vibrio cholerae) and fungi [1]. While no direct antimicrobial data exist for CAS 1351620-92-2, its structural features (aryl sulfonamide with electron-rich furan) align with chemotypes active in published antimicrobial CA inhibitor studies. Procurement is justifiable for inclusion in exploratory phenotypic screening libraries targeting bacterial or fungal carbonic anhydrases, with acetazolamide serving as an internal reference standard.

Application
Selection Property
Validation Focus
CA Isoform Selectivity Profiling
Furan-substituted chemotype for panel screening
Shift in isoform selectivity vs. classical sulfonamides
Sulfonamide SAR Pharmacophore Studies
Constant 4-propoxy core with variable N-substitution
Deconvolution of binding affinity and kinetic residence time
Docking & MD Simulation Benchmarking
Flexible chain, zinc-binding group, and furan ring complexity
Pose prediction accuracy against metalloenzyme crystal structures
Antimicrobial & Antiparasitic Screening
Electron-rich furan sulfonamide for phenotypic screening
Exploratory activity context against bacterial or fungal CAs
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